![molecular formula C17H18N4O3S2 B2390875 (Z)-1-methyl-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1173317-34-4](/img/structure/B2390875.png)
(Z)-1-methyl-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-1-methyl-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H18N4O3S2 and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality (Z)-1-methyl-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1-methyl-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
The compound exhibits promising antiproliferative activity against PC3 cells. In the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) test, some of the title compounds demonstrated good inhibitory effects on cell proliferation . Further investigations into its mechanism of action and potential therapeutic applications are warranted.
Chiral Stationary Phases
1,3,5-Triazine derivatives, including this compound, find applications as chiral stationary phases. These phases are used in chromatography for enantiomeric excess determination by NMR spectroscopy and absolute configuration determination by circular dichroism . Their ability to separate enantiomers makes them valuable tools in analytical chemistry.
Coordination Chemistry
The presence of sulfur and nitrogen atoms in the compound suggests it could coordinate with metal ions. Exploring its coordination chemistry with transition metals (e.g., copper) could lead to novel complexes with interesting properties, such as catalytic activity or magnetic behavior .
properties
IUPAC Name |
1-methyl-N-[3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-20-4-3-11(19-20)16(22)18-17-21(5-8-25-2)12-9-13-14(10-15(12)26-17)24-7-6-23-13/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWGBPCVBDZILZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)CCSC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-methyl-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.